molecular formula C13H25NO4Si B13661012 Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Cat. No.: B13661012
M. Wt: 287.43 g/mol
InChI Key: XMDUPNQNYAHSLO-JTQLQIEISA-N
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Description

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a chiral piperidine derivative featuring a 2-oxo group, a methyl ester at position 1, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 5. The stereochemistry at the 5-position is designated as (S), which may influence its reactivity and biological interactions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals or bioactive molecules where selective protection of hydroxyl groups is critical. The TBS group enhances stability under basic and nucleophilic conditions while remaining acid-labile, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C13H25NO4Si

Molecular Weight

287.43 g/mol

IUPAC Name

methyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-11(15)14(9-10)12(16)17-4/h10H,7-9H2,1-6H3/t10-/m0/s1

InChI Key

XMDUPNQNYAHSLO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCC(=O)N(C1)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=O)N(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

The TBS protection is critical to prevent unwanted side reactions at the hydroxyl site during subsequent synthetic steps.

Detailed Synthetic Route

A representative synthetic route, adapted from related piperidine derivatives and silyl protection protocols, is as follows:

  • Starting Material Preparation: The synthesis begins with a suitably substituted piperidine precursor containing a free hydroxyl group at the 5-position.

  • Hydroxyl Protection: The free hydroxyl group is protected by reaction with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

  • Oxidation to 2-Oxo Group: The piperidine ring is oxidized at the 2-position to introduce the ketone functionality. Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Esterification: The carboxylic acid or acid derivative at the 1-position is converted into the methyl ester using methylating agents such as trimethylsilyldiazomethane or diazomethane under controlled conditions.

  • Purification: The final product is purified by flash chromatography or recrystallization to yield this compound as a clear oil or crystalline solid.

Reaction Conditions and Optimization

  • The TBS protection step is optimized by controlling temperature (generally 0°C to room temperature) and reaction time (several hours) to maximize yield and minimize side products.
  • The oxidation step requires careful control of reagent stoichiometry and reaction time to avoid over-oxidation or degradation.
  • The esterification is performed under mild conditions to preserve the stereochemistry and prevent hydrolysis of the TBS group.

Industrial and Flow Chemistry Approaches

Recent advances include the use of flow microreactor systems for the synthesis, which provide:

  • Enhanced reaction control and reproducibility.
  • Improved scalability and sustainability.
  • Reduced reaction times and waste generation.

These methods are increasingly favored in industrial settings for producing protected piperidine derivatives like this compound.

Data Tables: Preparation and Properties

Step Reagents/Conditions Outcome/Yield (%) Notes
Hydroxyl Protection TBS-Cl, imidazole, DMF, RT, 3-6 h 85-95 High selectivity, stable TBS protection
Oxidation at 2-position CrO3 or KMnO4, acetone or aqueous medium, RT 70-80 Controlled oxidation to ketone
Esterification to methyl ester Trimethylsilyldiazomethane, DCM, 0°C to RT 80-90 Mild conditions preserve TBS group
Purification Flash chromatography, silica gel >95 purity Final product isolated as clear oil/crystal

Research Outcomes and Analytical Data

Characterization

Spectroscopic Analysis

  • NMR Spectroscopy: Confirms the presence of the TBS group, methyl ester, and ketone functionalities with characteristic chemical shifts.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • IR Spectroscopy: Bands corresponding to ester carbonyl (~1735 cm⁻¹), ketone (~1700 cm⁻¹), and Si–O stretching (~1100 cm⁻¹).

Reaction Scope and Derivatization

The protected compound serves as a versatile intermediate for further transformations, including:

  • Oxidation: To carboxylic acids or other oxidized derivatives.
  • Reduction: Conversion of ketone to alcohols using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Nucleophilic Substitution: At the silyl-protected hydroxyl site after deprotection.

These reactions enable the synthesis of diverse piperidine-based molecules with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the piperidine backbone but differ in substituents, protecting groups, and stereochemistry. Below is a detailed comparison with key compounds:

Compound Name Key Functional Groups Stability/Solubility Synthesis Yield (if reported) Biological Activity/Application References
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate TBS-O, 2-oxo, methyl ester Lipophilic; acid-labile (TBS cleavage under acidic conditions) Not reported Likely a synthetic intermediate for drug discovery -
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate tert-Butyl ester, 4-oxo, ethyl ester Moderate solubility in organic solvents; base-stable 50% yield Intermediate for heterocyclic systems (e.g., naphthyridines)
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Benzyloxycarbonyl, tert-butoxycarbonylamino, 2-oxo, sulfoxonium ylide Solubility in polar aprotic solvents (e.g., THF, DMF) Not reported Reactive intermediate for cyclopropane or strained ring synthesis
Oxymatrine Quinolizidine alkaloid, oxime Water-soluble; stable under physiological conditions Natural product Anticancer, hepatoprotective (reduces liver cancer nodules, inhibits γ-GT/ALT in rats)
Key Observations:

Protecting Group Utility: The TBS group in the target compound offers superior stability under basic conditions compared to the tert-butoxycarbonyl (Boc) group in the pentylide-dimethylsulfoxonium analog . However, TBS ethers are more prone to cleavage under acidic conditions than tert-butyl esters . Benzyloxycarbonyl (Cbz) groups, as seen in the corrected compound from , are hydrogenolysis-sensitive, enabling orthogonal deprotection strategies .

Stereochemical and Positional Effects :

  • The (S)-configuration at position 5 in the target compound may influence its reactivity in asymmetric syntheses. In contrast, (±)-cis/trans isomers of ethyl 2-oxooctahydro-pyrrolo[3,2-c]pyridine-5-carboxylate () demonstrate how stereochemistry affects crystallinity and synthetic pathways .

Oxymatrine synergizes with cyclophosphamide to enhance anticancer efficacy while reducing toxicity , suggesting that synthetic analogs like the target compound could be optimized for similar applications.

Synthetic Efficiency :

  • The tert-butyl ester analog in was synthesized in 50% yield via alkylation of a lithiated piperidine derivative . The TBS-protected compound likely requires silylation under milder conditions (e.g., TBSCl/imidazole), but direct yield data are unavailable.

Research Findings and Data Tables

Table 1: NMR Comparison of Piperidine Derivatives

Compound δ (1H NMR, CDCl3) Key Signals δ (13C NMR, CDCl3) Key Signals Reference
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate δ 4.13 (q, J = 7.0 Hz, ester CH2), 1.45 (s, tert-butyl), 1.28 (t, J = 7.1 Hz, ethyl CH3) δ 207.2 (4-oxo), 170.6 (ester C=O), 80.9 (tert-butyl)
Target Compound (Inferred) Expected signals: δ 3.0–4.0 (piperidine CH2), 1.45 (s, TBS tert-butyl), 3.70 (s, methyl ester) Likely C=O signals near δ 170–175 -

Biological Activity

Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate (CAS No. 138565-91-0) is a complex organic compound notable for its structural features, including a piperidine ring and a tert-butyldimethylsilyl protecting group. This article explores its biological activity, synthesis, and potential applications in pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula : C13H25NO4Si
  • Molecular Weight : 287.43 g/mol
  • CAS Number : 138565-91-0

The presence of the tert-butyldimethylsilyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis. This protecting group allows for selective reactions at other functional sites, which is crucial in synthetic organic chemistry .

Biological Activity

While specific biological activities of this compound are not extensively documented, similar compounds often exhibit significant biological properties. The following potential activities have been noted:

  • Antimicrobial Activity : Compounds with structural similarities may show effectiveness against various microbial strains.
  • Anti-inflammatory Properties : The piperidine framework is common in many anti-inflammatory agents.
  • Anticancer Potential : Some derivatives of piperidine are known to exhibit cytotoxic effects against cancer cell lines.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Starting from readily available precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Protection of Functional Groups : The tert-butyldimethylsilyl group is introduced to protect reactive sites during further modifications.
  • Carboxylation and Esterification : The final steps involve introducing the carboxylate group and methyl ester, completing the synthesis.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity
This compound138565-91-01.00
(R)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate1799811-83-80.98
(S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate180854-44-80.95

This table illustrates the structural similarities between this compound and other related compounds, suggesting potential shared biological activities.

Case Studies and Research Findings

Recent studies on similar piperidine derivatives have highlighted their potential in drug development:

  • Anticancer Studies : Research has shown that piperidine derivatives can inhibit tumor growth in vitro and in vivo, suggesting that this compound could exhibit similar effects .
  • Antimicrobial Testing : A study demonstrated that certain piperidine compounds possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating a potential application for this compound in treating infections .

Q & A

Q. What are the common synthetic routes for Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate, and what key reaction steps are involved?

The synthesis typically involves multi-step organic reactions, including:

  • Protection of hydroxyl groups : The tert-butyldimethylsilyl (TBDMS) group is introduced to protect reactive hydroxyl groups, enhancing regioselectivity in subsequent steps .
  • Piperidine ring formation : Cyclization reactions or functionalization of preformed piperidine derivatives, often using base-catalyzed conditions (e.g., triethylamine or sodium hydride) .
  • Carboxylation : Methyl ester formation via reaction with methyl chloroformate or similar reagents under anhydrous conditions . Purification methods like column chromatography or recrystallization are critical for isolating high-purity products .

Q. How does the tert-butyldimethylsilyl (TBDMS) group function as a protecting group in the synthesis of this compound?

The TBDMS group serves two primary roles:

  • Steric protection : Its bulky structure shields reactive hydroxyl groups from undesired nucleophilic attacks during synthesis .
  • Solubility modulation : The hydrophobic tert-butyl moiety improves solubility in non-polar solvents, facilitating reactions in organic phases . This group is selectively removed under mild acidic conditions (e.g., tetra-n-butylammonium fluoride) without disrupting the piperidine core .

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) are standard for separating silyl-protected intermediates .
  • Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals by exploiting differential solubility .
  • Analytical validation : Purity is confirmed via HPLC (>95%) or NMR to detect residual solvents/byproducts .

Advanced Research Questions

Q. What strategies can be employed to optimize the stereoselective synthesis of the (S)-configured carbon in this compound?

  • Chiral auxiliaries : Use of (S)-proline-derived catalysts to induce enantioselectivity during piperidine ring formation .
  • Asymmetric hydrogenation : Catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to control stereochemistry at the 5-position .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during intermediate stages . Monitoring via chiral HPLC or polarimetry ensures stereochemical fidelity .

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent selection, temperature) for introducing the TBDMS group?

  • Systematic screening : Design of experiments (DoE) to test solvent polarity (THF vs. dichloromethane) and base strength (imidazole vs. triethylamine) .
  • Mechanistic studies : NMR monitoring of silylation kinetics to identify rate-limiting steps influenced by solvent .
  • Computational modeling : DFT calculations to predict solvent effects on transition states and optimize activation energy .

Q. What advanced spectroscopic methods are critical for confirming the structural integrity and stereochemistry of this compound?

  • 2D NMR : NOESY or COSY to verify spatial proximity of protons and confirm the (S)-configuration at the 5-position .
  • X-ray crystallography : Definitive confirmation of absolute stereochemistry and bond angles .
  • High-resolution mass spectrometry (HRMS) : Validation of molecular formula (C14H25NO5Si) and isotopic patterns .

Q. In comparative studies, how do structural modifications (e.g., substituent variations on the piperidine ring) affect the compound's biological activity and reactivity?

  • Electron-withdrawing groups : Substituents like halogens (Cl, Br) at the 5-position increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Bulkier silyl groups : Replacing TBDMS with tert-butyldiphenylsilyl (TBDPS) alters lipophilicity, impacting membrane permeability in cellular assays .
  • Ring substitution : Introducing methyl groups at the 3-position of the piperidine ring can sterically hinder enzyme binding, reducing biological activity . Biological assays (e.g., enzyme inhibition IC50) and computational docking studies are used to correlate structure-activity relationships .

Methodological Considerations

  • Data contradiction analysis : When conflicting reports arise (e.g., solvent effects), cross-validate results using orthogonal techniques (e.g., IR spectroscopy vs. NMR) and replicate experiments under controlled conditions .
  • Experimental design : Prioritize anhydrous conditions for silylation steps to prevent hydrolysis, and use inert atmospheres (N2/Ar) for air-sensitive intermediates .

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